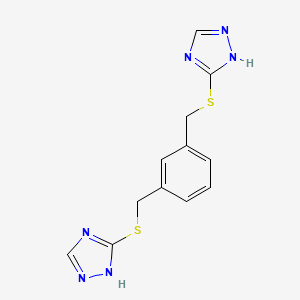
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene is a compound that features a benzene ring substituted with two triazole groups connected via thioether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene typically involves the reaction of 1,3-bis(chloromethyl)benzene with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole rings can be reduced under specific conditions, although this is less common.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Catalytic hydrogenation or other reducing agents
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides or sulfones
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene has several scientific research applications:
作用机制
The mechanism of action of 1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene largely depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the triazole rings and the sulfur atoms of the thioether linkages. This coordination can influence the electronic properties and reactivity of the metal center, leading to various catalytic and material applications .
相似化合物的比较
Similar Compounds
3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: Another triazole-containing ligand used in coordination chemistry.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its biological activity and potential as an anticancer agent.
Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone: A compound with energetic properties used in propellant formulations.
Uniqueness
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene is unique due to its dual thioether and triazole functionalities, which provide versatile coordination modes and reactivity. This makes it particularly valuable in the design of complex metal-organic frameworks and advanced materials .
属性
IUPAC Name |
5-[[3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S2/c1-2-9(5-19-11-13-7-15-17-11)4-10(3-1)6-20-12-14-8-16-18-12/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYGCQAECVINCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=NC=NN2)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














